4-bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol
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Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol typically involves the reaction of 5-bromosalicylaldehyde with aniline in ethanol . The reaction conditions include dissolving the reactants separately in ethanol and then mixing them to form the desired product. The reaction is usually carried out at room temperature, and the product is obtained as an orange precipitate .
Chemical Reactions Analysis
4-Bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical research, particularly in the study of proteomics.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
4-Bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol is unique due to its specific structure and properties. Similar compounds include:
4-Bromo-2-[(phenylimino)methyl]phenol: This compound has a similar structure but lacks the piperazinyl group.
4-Bromo-2-[(4-methoxyphenyl)imino]methyl]phenol: This compound has a methoxy group instead of the piperazinyl group.
These similar compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C18H20BrN3O2 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C18H20BrN3O2/c1-24-18-5-3-2-4-16(18)21-8-10-22(11-9-21)20-13-14-12-15(19)6-7-17(14)23/h2-7,12-13,23H,8-11H2,1H3/b20-13+ |
InChI Key |
ASLYWXAFXIRVGU-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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